![molecular formula C17H16N6O3S B2976979 methyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 728890-75-3](/img/structure/B2976979.png)
methyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
The compound “methyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate” is a complex organic molecule that contains several functional groups including an amide, a sulfanyl group, a triazole ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings (the pyridine and the triazole), followed by the introduction of the sulfanyl and acetamido groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (a pyridine and a triazole) as well as several functional groups (an amide, a sulfanyl group) would result in a three-dimensional structure with potentially interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific chemical structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents. The compound’s melting and boiling points, as well as other physical properties, would depend on the strength of the intermolecular forces present .Scientific Research Applications
Pharmaceutical Research
This compound, with its triazole and pyridine components, could be a precursor in the synthesis of pharmaceuticals. Triazoles are known for their antifungal properties, and modifications to the triazole ring can lead to the development of new medications . The pyridin-3-yl group could potentially interact with various biological targets, offering a platform for the development of drugs with a range of therapeutic effects.
Material Science
In material science, the compound’s ability to form stable crystals through hydrogen bonding could be exploited to create new materials with specific optical or electronic properties. The molecular structure, influenced by intermolecular interactions, could lead to materials with unique thermal stability or conductivity .
Energetic Materials Development
The nitrogen-rich nature of the triazole ring makes it a candidate for the development of energetic materials. When incorporated into ionic salts, the compound could enhance the physical and chemical properties, leading to materials with improved detonation performance or thermostability .
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by binding to them . This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding inhibits the activity of the tyrosine kinases, thereby affecting the phosphorylation process .
Biochemical Pathways
The inhibition of tyrosine kinases affects various biochemical pathways. Since tyrosine kinases play a crucial role in the activation and deactivation of many cellular processes, their inhibition can lead to the suppression of cell division and growth, potentially leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity . This inhibition can lead to the suppression of cell division and growth, potentially leading to cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-26-16(25)11-4-6-13(7-5-11)20-14(24)10-27-17-22-21-15(23(17)18)12-3-2-8-19-9-12/h2-9H,10,18H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYIIKKCQTZLMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(4-amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate |
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